![molecular formula C16H21NO3 B11845089 Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845089.png)
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an isobenzofuran and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro-isobenzofuran compounds, including Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate, can be achieved through a one-pot route involving the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro-isobenzofuran compounds in good to high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicine: The compound is being explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine]:
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4’-piperidine]:
Uniqueness
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is unique due to the presence of the ethyl ester group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other spiro-isobenzofuran compounds and may contribute to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
ethyl 1-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-3-19-15(18)17-10-8-16(9-11-17)14-7-5-4-6-13(14)12(2)20-16/h4-7,12H,3,8-11H2,1-2H3 |
Clave InChI |
VKMPUGDDQXYEGT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3C(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11845009.png)

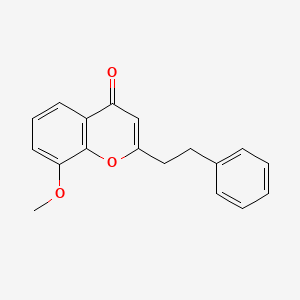
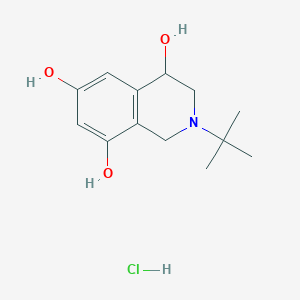

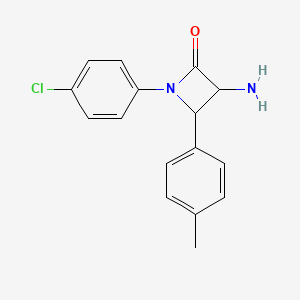
![3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B11845059.png)

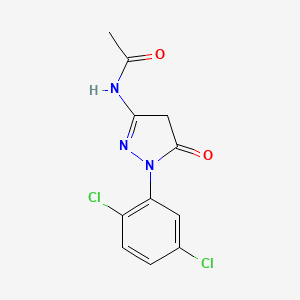
![Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11845077.png)
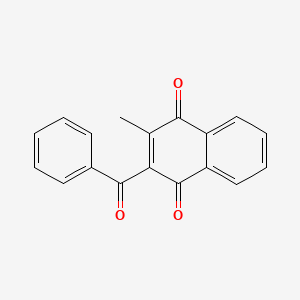
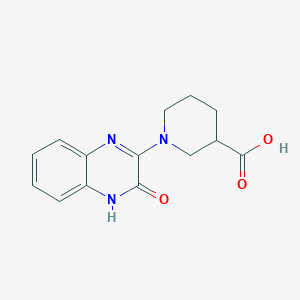
![tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845088.png)
![5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11845093.png)
